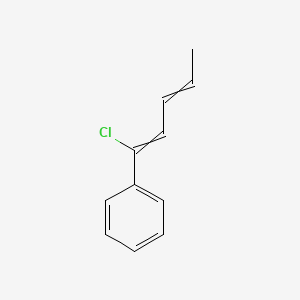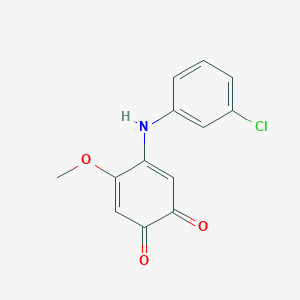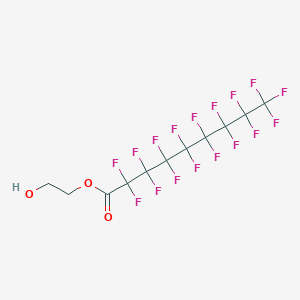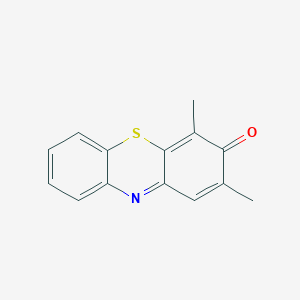![molecular formula C17H18N2O3 B14356900 Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate CAS No. 90167-25-2](/img/structure/B14356900.png)
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an ethoxy group, and a phenylhydrazinylidene moiety attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate typically involves the condensation of 2-ethoxy-5-formylbenzoic acid with phenylhydrazine, followed by esterification with methanol. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents on the benzoate ring.
科学的研究の応用
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The hydrazone moiety can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate
- Ethyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
- Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
90167-25-2 |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC名 |
methyl 2-ethoxy-5-[(phenylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-10-9-13(11-15(16)17(20)21-2)12-18-19-14-7-5-4-6-8-14/h4-12,19H,3H2,1-2H3 |
InChIキー |
ZJZJPZWZJNDMLN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

methanone](/img/structure/B14356844.png)

![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)

![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)

![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)

![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
